Perfluorobutanesulfonic acid

Description

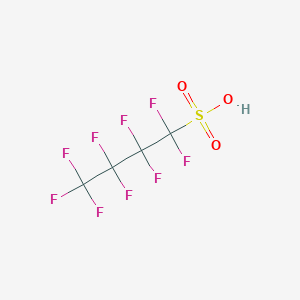

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9O3S/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTNAGYHADQMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)O)(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9SO3H, C4HF9O3S | |

| Record name | PFBS | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5030030 | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5030030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

210-212 °C | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 510 mg/L, temperature not specified | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.811 g/mL at 25 °C | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

375-73-5, 59933-66-3 | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5030030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 59933-66-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROBUTANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FV02N6NVO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Perfluorobutanesulfonic acid chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Perfluorobutanesulfonic Acid (PFBS)

Introduction

This compound (PFBS), a member of the broad class of per- and polyfluoroalkyl substances (PFAS), is a synthetic chemical characterized by a fully fluorinated four-carbon chain linked to a sulfonic acid functional group.[1] This structure, specifically the immense strength of the carbon-fluorine bonds, imparts exceptional chemical and thermal stability, making PFBS and related compounds highly persistent in the environment.[1][2][3] Initially introduced as a replacement for longer-chain PFAS like perfluorooctanesulfonic acid (PFOS), PFBS has been utilized in various industrial and consumer applications, including stain-resistant coatings, food packaging, and firefighting foams.[1][4][5] Its persistence, high mobility in water, and potential for bioaccumulation have led to increasing scientific and regulatory scrutiny.[1] This guide provides a detailed overview of the chemical structure and physicochemical properties of PFBS, along with common experimental protocols for its analysis.

Chemical Structure and Identification

PFBS consists of a nine-fluorine, four-carbon (perfluorobutyl) chain attached to a sulfonic acid moiety. The IUPAC name is 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid.[1][6] Due to its strong acidic nature, it predominantly exists in its anionic form, perfluorobutanesulfonate, under typical environmental pH conditions.[7]

Physicochemical Properties

PFBS is a strong acid that can appear as a colorless liquid or a solid.[1][6][8] Its physicochemical properties are critical for understanding its environmental fate and transport. Due to its fluorinated nature, it exhibits high stability and mobility, particularly in aquatic systems.[1] The quantitative properties of PFBS are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonic acid | [1][6][9] |

| Synonyms | PFBS, Nonaflate, FC-98 | [1][10] |

| CAS Number | 375-73-5 | [1][6] |

| Chemical Formula | C₄HF₉O₃S | [1][6] |

| Molar Mass | 300.10 g/mol | [1] |

| Appearance | Colorless liquid or solid | [1][6][8] |

| Boiling Point | 210–212 °C | [1][6][8] |

| Melting Point | -21 °C to -93.9 °C | [11][12] |

| Density | 1.811 g/mL at 25 °C | [6] |

| Vapor Pressure | 0.0268 mm Hg at 25 °C | [8] |

| Water Solubility | High; reported values range from 510 mg/L to 1000 g/L. The potassium salt (K+PFBS) has a solubility of 52.6 g/L. | [6][7][13] |

| Acidity (pKa) | ~ -3.3 (Estimated); considered a very strong acid. | [6][10] |

| Log Koc | 1.2 – 2.7; indicates high mobility in soil and sediment. | [6][7] |

Chemical Stability and Reactivity

The defining characteristic of PFBS is its exceptional stability. The molecule is resistant to hydrolysis, oxidation, photodegradation, and general abiotic degradation under typical environmental conditions.[2][7] This high level of persistence is a direct result of the carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry.[1] Consequently, PFBS does not break down easily, leading to its classification as a "forever chemical" and its potential for long-range transport in the environment.[1][4]

Experimental Protocols for Analysis

The quantification of PFBS, particularly at the trace levels found in environmental and biological samples, requires highly sensitive and selective analytical methods. The standard and most widely accepted technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[14][15][16]

Methodology: LC-MS/MS Analysis of PFBS

-

Sample Collection and Storage : Samples (e.g., water, soil, plasma) must be collected in containers free of PFAS contamination, typically polypropylene. Storage conditions are critical to prevent degradation or contamination.

-

Sample Preparation / Extraction : The goal is to isolate and concentrate PFBS from the sample matrix while removing interfering substances.

-

Aqueous Samples (e.g., Drinking Water) : Solid-Phase Extraction (SPE) is the most common method, as specified in US EPA Method 537.[16] The sample is passed through a sorbent cartridge (e.g., polystyrene-divinylbenzene) which retains PFBS. The analyte is then eluted with a solvent like methanol.

-

Solid Samples (e.g., Soil, Tissue) : Extraction is typically performed using a solvent (e.g., methanol, acetonitrile). Tissue samples are first homogenized.[15]

-

Biological Fluids (e.g., Plasma, Serum) : Protein precipitation, often using acetonitrile, is a common first step to remove proteins that can interfere with analysis.[14][15]

-

-

Liquid Chromatographic (LC) Separation :

-

Technique : Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used for separation.[14]

-

Stationary Phase (Column) : A C18 column is most frequently employed.[15][16]

-

Mobile Phase : A gradient elution is performed using a mixture of an aqueous phase (e.g., water with ammonium acetate or formic acid) and an organic phase (e.g., methanol or acetonitrile).[15][16] This separates PFBS from other PFAS and matrix components based on polarity.

-

-

Mass Spectrometric (MS) Detection :

-

Ionization : The LC eluent is introduced into the mass spectrometer. TurboIonspray or Electrospray Ionization (ESI) in negative ion mode is the standard technique for PFBS, as the sulfonic acid group readily loses a proton to form a negative ion ([M-H]⁻).[15]

-

Analysis : Tandem mass spectrometry (MS/MS) is used for quantification. The PFBS precursor ion (m/z 299) is isolated, fragmented, and a specific product ion is monitored for detection, providing high selectivity and minimizing matrix interference.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. CAS 30334-69-1: Perfluorobutanesulfonamide | CymitQuimica [cymitquimica.com]

- 4. glitc.org [glitc.org]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. This compound | C4F9SO3H | CID 67815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. Introduction - NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Sulfonates (Perfluorobutane Sulfonic Acid, Perfluorohexane Sulfonate Potassium Salt, and Perfluorooctane Sulfonic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mzCloud – Perfluoro 1 butanesulfonic acid PFBS [mzcloud.org]

- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0246220) [hmdb.ca]

- 11. accustandard.com [accustandard.com]

- 12. michigan.gov [michigan.gov]

- 13. lookchem.com [lookchem.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Toxicokinetics of perfluorobutane sulfonate (PFBS), perfluorohexane-1-sulphonic acid (PFHxS), and perfluorooctane sulfonic acid (PFOS) in male and female Hsd:Sprague Dawley SD rats after intravenous and gavage administration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

Toxicological Profile of Perfluorobutanesulfonic Acid (PFBS) in Aquatic Life: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorobutanesulfonic acid (PFBS) is a short-chain per- and polyfluoroalkyl substance (PFAS) that has been used as a replacement for longer-chain PFAS like perfluorooctanesulfonic acid (PFOS). Due to the remarkable stability of the carbon-fluorine bond, PFBS is highly persistent in the environment, leading to its widespread presence in aquatic ecosystems.[1] This guide provides a comprehensive overview of the toxicological effects of PFBS on a range of aquatic organisms, including fish, invertebrates, and algae. It synthesizes current research on toxicity endpoints, details the experimental protocols used in key studies, and visualizes the molecular pathways implicated in PFBS-induced toxicity.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the key quantitative data on the toxicity of PFBS to various aquatic organisms. These values are essential for comparative analysis and risk assessment.

Table 1: Acute and Chronic Toxicity of PFBS to Aquatic Vertebrates (Fish)

| Species | Life Stage | Exposure Duration | Endpoint | Value (μM) | Value (mg/L) | Reference |

| Danio rerio (Zebrafish) | Embryo | 96 hours | LC50 | 1378 | 413.5 | [2] |

| Danio rerio (Zebrafish) | Juvenile | - | Mortality | - | - | [3] |

| Danio rerio (Zebrafish) | Adult | 28 days | Reproductive Toxicity | 14 | 4.2 | [4] |

Note: LC50 (Lethal Concentration 50) is the concentration of a chemical which kills 50% of the test organisms.

Table 2: Acute and Chronic Toxicity of PFBS to Aquatic Invertebrates

| Species | Life Stage | Exposure Duration | Endpoint | Value (mg a.i./L) | Reference |

| Daphnia magna (Water Flea) | Neonate (<24h) | 48 hours | EC50 (Immobilization) | 2183 | [5] |

| Daphnia magna (Water Flea) | - | 21 days | NOEC (Reproduction) | 571 | [6] |

| Daphnia magna (Water Flea) | - | 21 days | LOEC (Reproduction) | 981 | [6] |

Note: EC50 (Effective Concentration 50) is the concentration of a chemical that causes a defined effect in 50% of the test organisms. NOEC (No Observed Effect Concentration) is the highest tested concentration at which no statistically significant effect is observed. LOEC (Lowest Observed Effect Concentration) is the lowest tested concentration at which a statistically significant effect is observed. a.i. stands for active ingredient.

Table 3: Toxicity of PFBS to Aquatic Plants (Algae)

| Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| Pseudokirchneriella subcapitata | 72 hours | EC50 (Growth Inhibition) | 20,250 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are descriptions of standard experimental protocols used in the assessment of PFBS toxicity.

Zebrafish Embryo Acute Toxicity Test (based on OECD 236)

The zebrafish (Danio rerio) embryo acute toxicity test is a widely used method to assess the effects of chemicals on the early life stages of fish.

1. Test Organisms: Newly fertilized zebrafish embryos (less than 3 hours post-fertilization) are used.[8] 2. Test Substance Preparation: PFBS is dissolved in a suitable solvent (e.g., DMSO) and then diluted with embryo medium to the desired test concentrations. 3. Experimental Design:

- A static or semi-static exposure system is used.

- Embryos are placed individually into wells of a multi-well plate.[9]

- A typical design includes at least five PFBS concentrations and a control group.

- Each concentration is tested in multiple replicates. 4. Exposure Conditions:

- Temperature is maintained at 26 ± 1 °C.

- A 14:10 hour light:dark photoperiod is provided.[8]

- Test solutions are renewed daily in semi-static tests. 5. Observations and Endpoints:

- Mortality is recorded daily.

- Developmental malformations (e.g., pericardial edema, yolk sac edema, spinal curvature) are observed at specific time points (e.g., 24, 48, 72, 96, and 120 hours post-fertilization).[10]

- The 96-hour LC50 is calculated as a primary endpoint.[2]

Daphnia magna Acute Immobilization Test (based on OECD 202)

This test assesses the acute toxicity of substances to the freshwater crustacean Daphnia magna.

1. Test Organisms: Neonate daphnids, less than 24 hours old at the start of the test, are used.[5] 2. Test Substance Preparation: PFBS is dissolved in reconstituted hard water to prepare a series of test concentrations. 3. Experimental Design:

- A static test system is employed.

- Groups of daphnids (e.g., 10 individuals) are exposed in glass beakers containing the test solutions.[5]

- Typically, five concentrations in a geometric series and a control are used, with at least two replicates per concentration.[5] 4. Exposure Conditions:

- The test is conducted at 20 ± 2 °C.

- A 16-hour light and 8-hour dark cycle is maintained.

- Daphnids are not fed during the 48-hour exposure period. 5. Observations and Endpoints:

- Immobilization (daphnids that are not able to swim within 15 seconds after gentle agitation of the test vessel) is recorded at 24 and 48 hours.

- The 48-hour EC50 for immobilization is calculated.[5]

Algal Growth Inhibition Test (based on OECD 201)

This test evaluates the effects of a substance on the growth of freshwater green algae.[11]

1. Test Organism: An exponentially growing culture of a green alga, such as Pseudokirchneriella subcapitata, is used.[12] 2. Test Substance Preparation: PFBS is dissolved in the algal growth medium to create a range of concentrations. 3. Experimental Design:

- The test is performed in sterile glass flasks.

- A defined initial concentration of algal cells is added to each flask.

- At least five test concentrations with three replicates each, and a control group with six replicates, are typically used.[12] 4. Exposure Conditions:

- The flasks are incubated at 21-24 °C under continuous, uniform illumination.

- The cultures are shaken to ensure homogenous cell distribution. 5. Observations and Endpoints:

- Algal growth is measured at 24, 48, and 72 hours using methods like cell counting or spectrophotometry (measuring absorbance).

- The primary endpoint is the 72-hour EC50 for growth rate inhibition.[7]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes and relationships described in the toxicological assessment of PFBS.

Caption: General workflow for aquatic toxicity testing of PFBS.

Caption: PFBS-induced oxidative stress pathway in aquatic organisms.

Caption: PFBS-induced endocrine disruption via the HPG axis in fish.

Conclusion

The available data indicate that while PFBS is generally less acutely toxic to aquatic organisms than its long-chain predecessor, PFOS, it can still elicit significant sublethal and chronic effects at environmentally relevant concentrations.[3][7] Key mechanisms of PFBS toxicity include the induction of oxidative stress and the disruption of the endocrine system, which can lead to reproductive and developmental impairments.[2][4] The standardized protocols outlined in this guide are essential for generating reliable and comparable data to further refine the environmental risk assessment of PFBS. Continued research, particularly focusing on long-term, multi-generational studies and the effects of PFBS in complex environmental mixtures, is necessary to fully understand its impact on aquatic ecosystems.

References

- 1. epa.gov [epa.gov]

- 2. Understanding the effects of perfluorobutane sulfonate in zebrafish larvae model (Danio rerio): Insights into potential ecotoxicological risks and human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Toxicity of per- and polyfluoroalkyl substances to aquatic vertebrates [frontiersin.org]

- 4. Reproductive toxicity of perfluorobutane sulfonate in zebrafish (Danio rerio): Impacts on oxidative stress, hormone disruption and HPGL axis dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 6. Toxicity of Per- and Polyfluoroalkyl Substances to Aquatic Invertebrates, Planktons, and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

A Technical Guide on the Human Health Effects of Perfluorobutanesulfonic Acid (PFBS) Exposure

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluorobutanesulfonic acid (PFBS) is a short-chain per- and polyfluoroalkyl substance (PFAS) that has seen increased use as a replacement for the long-chain compound perfluorooctane sulfonate (PFOS).[1][2] Its prevalence in consumer products, drinking water, and the environment has led to widespread human exposure and growing concerns about its potential health impacts.[1][2][3] This technical guide provides a comprehensive overview of the current scientific understanding of PFBS's effects on human health, focusing on its toxicokinetics, key toxicological endpoints, and the underlying molecular mechanisms of action. It synthesizes quantitative data from pivotal studies, details relevant experimental protocols, and visualizes key signaling pathways to serve as a resource for the scientific community.

Toxicokinetics of PFBS

PFBS exhibits different pharmacokinetic properties compared to its long-chain predecessors, characterized by a significantly shorter half-life in humans and animals. However, its persistence and mobility in water sources mean that continuous environmental exposure can still lead to biologically significant concentrations.[2][4]

Key Toxicokinetic Parameters:

-

Absorption and Excretion: Following oral exposure, PFBS is readily absorbed. It is not metabolized and is primarily excreted through urine.[4] In monkeys, 33.8% to 86.8% of a PFBS dose was recovered in urine within the first 24 hours.[4]

-

Half-Life: The serum elimination half-life of PFBS is considerably shorter than that of PFOS. Studies of occupationally exposed workers show a mean half-life of approximately 28 days in humans.[4] This is substantially longer than in laboratory animals, where half-lives range from hours in rats to a few days in monkeys.[4] This species-specific difference is critical for extrapolating animal data to human health risk assessments.

Table 1: Comparative Toxicokinetics of PFBS

| Species | Sex | Half-Life | Key Findings | Reference |

| Human | Mixed | Mean: 27.7 days (Range: 13.1-45.7) | Data from 6 production workers with no ongoing occupational exposure. | [4] |

| Cynomolgus Monkey | Male | 4.0 days (γ-phase) | Three-compartment pharmacokinetic model. | [4] |

| Female | 3.5 days (γ-phase) | Three-compartment pharmacokinetic model. | [4] | |

| CD-1 Mouse | Male | 5.8 hours | Serum half-life after oral gavage. | [5] |

| Female | 4.5 hours | Serum half-life after oral gavage. | [5] | |

| Sprague Dawley Rat | Male | 3-4 hours | Terminal serum half-life. | [4] |

| Female | 7-8 hours | Terminal serum half-life. | [4] |

Key Toxicological Endpoints

The U.S. Environmental Protection Agency (EPA) has identified the thyroid, reproductive system, kidneys, and fetal development as being particularly sensitive to PFBS exposure.[1][3]

Endocrine Disruption

PFBS is recognized as an endocrine-disrupting chemical, with significant effects on thyroid and reproductive health.[6][7]

Disruption of thyroid hormone signaling is a critical effect of PFBS exposure.[8][9] Animal studies show that PFBS can cause hypothyroxinemia, and human epidemiological data link PFBS exposure to altered levels of thyroid-stimulating hormone (TSH) and free thyroxine (FT4) in both maternal and cord blood.[2][10] The proposed mechanisms include competitive binding to thyroid hormone transport proteins, such as transthyretin, which interferes with hormone delivery to target tissues.[7]

A growing body of evidence suggests PFBS exposure poses a risk to reproductive health and fetal development.[11] In vitro studies using human placental cells have demonstrated that PFBS can disrupt trophoblast proliferation and invasion, key processes in establishing a healthy placenta.[12] This finding is consistent with epidemiological studies showing a positive association between maternal PFBS exposure and preeclampsia, a serious pregnancy complication related to abnormal placentation.[2][12]

Table 2: Summary of PFBS Effects on Reproductive and Developmental Endpoints

| Study Type | Model System | PFBS Concentration/Dose | Observed Effects | Reference |

| In Vitro | HTR-8/SVneo (Human Trophoblast Cells) | 0.1 µM | Significantly increased cell invasion. | [12] |

| 10 and 100 µM | Decreased cell migration and invasion. | [12] | ||

| 100 µM | Significantly increased cell proliferation (Ki-67 staining ratio of 0.32 vs. 0.16 in control). | [12] | ||

| 10 mM | Induced necrotic and apoptotic cell death. | [12] | ||

| Animal (Mouse) | Pregnant CD-1 Mice | Not specified | Caused hypothyroxinemia and developmental abnormalities in female offspring. | [2][10] |

| Animal (Rabbit) | Pregnant NZW Rabbits | 100 mg/L in drinking water | Increased maternal pulse pressure and renal resistive index; decreased fetal crown-rump length. | [13] |

| Human (Pilot Study) | Pregnant Women Cohort | Not specified | Cord blood PFBS levels associated with lower FT4 and TSH in maternal and cord blood. | [2] |

Hepatic, Renal, and Immunological Effects

-

Hepatic Effects: In animal studies, repeated oral exposure to PFBS has been linked to increased liver weights, though often without corresponding histopathological changes.[4] At the molecular level, high doses can alter the expression of genes involved in lipid metabolism.[5]

-

Renal Effects: The kidneys are a target organ for PFBS toxicity.[1] Histopathological changes, including renal tubule epithelial cell hyperplasia, have been reported in rats following subchronic exposure.[4]

-

Immunotoxicity: Like other PFAS, PFBS is suspected of being immunotoxic.[12] Epidemiological studies provide evidence that exposure to legacy PFAS is associated with immunosuppression, including a reduced antibody response to childhood vaccinations, and similar concerns exist for emerging compounds like PFBS.[14][15]

Molecular Mechanisms and Signaling Pathways

PFBS exerts its toxic effects by modulating several key cellular signaling pathways. The specific pathway affected can be dose- and cell-type-dependent.

Nuclear Receptor Activation

PFBS can interact with nuclear receptors that regulate metabolism and detoxification. However, the evidence is complex and at times conflicting, suggesting nuanced, model-dependent interactions.

-

PPARs and PXR: In vivo mouse studies show that a high oral dose of PFBS (300 mg/kg) upregulates hepatic target genes of Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ) and Pregnane X Receptor (PXR).[5] These receptors are master regulators of lipid metabolism and xenobiotic response. In contrast, a lower dose (30 mg/kg) did not elicit this response.[5] In vitro results have been inconsistent; one study reported PFBS did not activate human PPARs or PXR in a reporter gene assay, while another found it activated both human and rat PPARα and PPARγ ligand binding domains.[16][17][18] This discrepancy highlights the need for further research to clarify the precise conditions under which PFBS activates these receptors in humans.

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway

In a human trophoblast cell line, PFBS exposure was shown to activate the HIF-1α pathway without affecting other common pathways like Notch or ERK1/2.[12] HIF-1α is a key regulator of cellular adaptation to low oxygen and is deeply involved in placental development. Its dysregulation by PFBS may be a mechanism contributing to adverse placentation and preeclampsia.[12]

Mitogen-Activated Protein Kinase (MAPK) Pathway

In contrast to its effects on trophoblasts, PFBS was found to potentiate adipogenesis in 3T3-L1 preadipocytes, partly through the activation of the MEK/ERK (MAPK) signaling pathway.[19] PFBS treatment led to the phosphorylation of ERK1/2, a key step in initiating the expression of master adipogenic transcription factors like PPARγ and C/EBPα.[19] This highlights a cell-type-specific mechanism of action for PFBS.

Nrf2-ARE Antioxidant Pathway

Exposure to PFAS, including PFBS, can induce oxidative stress. In response, cells may activate the Nrf2-antioxidant response element (ARE) pathway, a primary defense mechanism against oxidative damage.[20] Studies using ARE reporter-HepG2 cells have shown that PFBS can induce this pathway.[20] This indicates that PFBS exposure can disrupt cellular redox balance, triggering a compensatory antioxidant response.

Key Experimental Methodologies

The following protocols are summarized from key studies to provide insight into the methods used to generate the data presented in this guide.

In Vitro Human Trophoblast Proliferation and Invasion Assay[12]

-

Cell Line: HTR-8/SVneo, an immortalized first-trimester human extravillous trophoblast cell line.

-

Exposure: Cells were exposed to varying concentrations of PFBS (e.g., 0, 0.01, 0.1, 1, 10, 100 µM) for specified durations.

-

Proliferation Assessment: Proliferation was quantified by immunofluorescent staining for the Ki-67 protein, a marker present during active phases of the cell cycle. The ratio of Ki-67 positive nuclei (red) to total nuclei (blue, stained with DAPI) was calculated.

-

Invasion Assay: A Matrigel invasion assay was used. HTR-8/SVneo cells were seeded onto a Matrigel-coated transwell insert. The number of cells that invaded through the Matrigel and migrated to the lower surface of the membrane in response to a chemoattractant was quantified after a 24-hour incubation period.

-

Signaling Pathway Analysis: Protein levels and activation (phosphorylation) of pathway components (e.g., HIF-1α, ERK1/2, AKT) were assessed by Western blot analysis. Total RNA was extracted for RNA-sequencing and quantitative PCR (qPCR) to identify dysregulated genes.

In Vivo Mouse Hepatic Gene Expression Analysis[5]

-

Animal Model: Male and female CD-1 mice.

-

Dosing: Animals received a single dose of PFBS (30 or 300 mg/kg) or vehicle (0.5% Tween-20) via oral gavage.

-

Sample Collection: Trunk blood, liver, and kidney tissues were harvested at multiple time points (e.g., 0.5, 1, 2, 4, 8, 16, and 24 hours) post-administration.

-

PFBS Quantification: Serum and tissue concentrations of PFBS were determined using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

Gene Expression Analysis: Total RNA was extracted from liver tissue. The expression of target genes for various hepatic nuclear receptors (e.g., PPARα, PPARγ, PXR, CAR) was determined by quantitative real-time PCR (qPCR). Fold change was calculated relative to vehicle-treated controls.

In Vitro Nrf2-ARE Pathway Luciferase Reporter Assay[20]

-

Cell Line: AREc32, a stable HepG2 human liver cancer cell line containing a luciferase reporter gene under the control of the antioxidant response element (ARE).

-

Exposure: Cells were treated with a range of concentrations of individual PFAS (including PFBS) or defined mixtures.

-

Endpoint Measurement: The induction of the Nrf2-ARE pathway was quantified by measuring luciferase activity. The primary endpoint was the ECIR1.5, defined as the effective concentration that induced a luciferase activity 1.5-fold higher than the solvent control.

-

Mixture Toxicity Analysis: The toxicological interactions of PFAS mixtures were evaluated by comparing the experimental ECIR1.5 values to predictions from a concentration addition (CA) model. The Model Deviation Ratio (MDR) was calculated to determine if the mixture effect was additive, synergistic, or antagonistic.

Conclusion and Future Directions

PFBS, a short-chain replacement for PFOS, is not inert and demonstrates biological activity across multiple organ systems. The evidence strongly indicates that PFBS disrupts thyroid homeostasis and reproductive processes, with potential consequences for fetal development. Key molecular mechanisms include the modulation of nuclear receptors, the HIF-1α pathway, and cellular stress response pathways like Nrf2-ARE.

Significant knowledge gaps and areas for future research remain:

-

Clarifying Inconsistent Mechanisms: The conflicting in vivo and in vitro data regarding PPAR activation must be resolved to accurately assess PFBS's metabolic disruption potential in humans.

-

Long-Term, Low-Dose Exposure: Most experimental studies use high, acute doses. Research on the effects of chronic, low-dose exposure, which better reflects the human environmental exposure scenario, is urgently needed.

-

Mixture Effects: Humans are exposed to a complex mixture of various PFAS. The combined effects of PFBS with other long- and short-chain PFAS require further investigation.

-

Human Epidemiology: Large-scale, longitudinal human cohort studies are necessary to strengthen the association between PFBS exposure and adverse health outcomes, particularly for sensitive endpoints like thyroid disease, reproductive disorders, and immunotoxicity in children.

This guide summarizes the current technical understanding of PFBS toxicity, providing a foundation for ongoing research and risk assessment efforts aimed at protecting human health.

References

- 1. EPA Releases Human Health Toxicity Report for PFBS, a PFAS Chemical — Merit Laboratories, Inc. [meritlabs.com]

- 2. Effects of perfluorobutane sulfonate (PFBS) exposure on adverse pregnancy outcomes and fetal development [globalhealth.duke.edu]

- 3. Human Health Toxicity Assessment for Perfluorobutane Sulfonic Acid (PFBS; CASRN 375-73-5) and Related Compound Potassium Perfluorobutane Sulfonate (CASRN 29420-49-3) (BOSC) | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Pharmacokinetic profile of Perfluorobutane Sulfonate and activation of hepatic nuclear receptor target genes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endocrine Disruptor Potential of Short- and Long-Chain Perfluoroalkyl Substances (PFASs)—A Synthesis of Current Knowledge with Proposal of Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. pfaswaterexperts.org [pfaswaterexperts.org]

- 10. health.state.mn.us [health.state.mn.us]

- 11. Effects of Perfluorobutane Sulfonate (PFBS) on Female Reproduction, Pregnancy, and Birth Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Perfluorobutane sulfonate exposure disrupted human placental cytotrophoblast cell proliferation and invasion involving in dysregulating preeclampsia related genes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Maternal exposure to perfluorobutane sulfonate (PFBS) during pregnancy: evidence of adverse maternal and fetoplacental effects in New Zealand White (NZW) rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Perinatal PFAS exposure and immunotoxicity in early life [globalhealth.duke.edu]

- 15. PFAS and the Immune System: What Do We Know? - PFAS Exchange [pfas-exchange.org]

- 16. Activation of human nuclear receptors by perfluoroalkylated substances (PFAS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. This compound (PFBS) Potentiates Adipogenesis of 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Combined effects of mixed per- and polyfluoroalkyl substances on the Nrf2-ARE pathway in ARE reporter-HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bioaccumulation and Persistence of PFBS in the Environment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic chemicals of significant environmental concern due to their widespread use, persistence, and potential for bioaccumulation. Perfluorobutane sulfonic acid (PFBS), a short-chain PFAS, has been increasingly used as a replacement for its longer-chain counterparts. This technical guide provides a comprehensive overview of the current scientific understanding of PFBS bioaccumulation and persistence in the environment. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and insights into the molecular mechanisms underlying its biological effects.

Introduction

Perfluorobutane sulfonic acid (PFBS) is a fully fluorinated organic acid that belongs to the class of per- and polyfluoroalkyl substances (PFAS). Due to their unique properties, including thermal and chemical stability, PFAS have been utilized in a vast array of industrial and consumer products. Growing concerns over the environmental persistence and bioaccumulation potential of long-chain PFAS, such as perfluorooctane sulfonic acid (PFOS), have led to their phasing out and replacement with short-chain alternatives like PFBS. While initially considered less bioaccumulative, evidence suggests that PFBS is not without environmental and health risks. This guide synthesizes the current knowledge on the environmental fate, bioaccumulation, and molecular toxicology of PFBS.

Environmental Persistence and Fate

PFBS is characterized by its exceptional stability, attributed to the strength of the carbon-fluorine bond. This inherent stability makes it highly resistant to degradation under typical environmental conditions, including microbial, photolytic, and hydrolytic degradation processes. Consequently, PFBS persists in the environment for extended periods, leading to its widespread detection in various environmental compartments.

Partitioning in Soil and Sediment

The mobility and distribution of PFBS in the terrestrial and aquatic environments are largely governed by its partitioning behavior between water and solid phases, such as soil and sediment. The primary metrics used to quantify this partitioning are the soil organic carbon-water partitioning coefficient (Koc) and the solid-water distribution coefficient (Kd).

Table 1: Soil and Sediment Partitioning Coefficients for PFBS

| Parameter | Value | Soil/Sediment Characteristics | Reference |

| Koc (mL/g) | 17 | Not specified | [1](2) |

| Kd (mL/g) | 0.4 - 6.8 | Varied organic carbon content | [1](2) |

Bioaccumulation in Aquatic Organisms

Bioaccumulation refers to the net accumulation of a chemical by an organism from all exposure routes, including water, food, and sediment. The potential for a chemical to bioaccumulate is a critical factor in assessing its environmental risk. Key metrics for quantifying bioaccumulation in aquatic organisms are the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF). BCF describes the uptake from water alone, while BAF considers all exposure routes.

Bioconcentration and Bioaccumulation Factors

Studies have shown that PFBS can bioaccumulate in a variety of aquatic organisms. The extent of this accumulation is influenced by factors such as the species, its trophic level, and the environmental concentration of PFBS.

Table 2: PFBS Bioconcentration and Bioaccumulation Factors in Aquatic Organisms

| Organism Type | Species | Parameter | Value (L/kg) | Reference |

| Crustacean | Palaemonetes varians | BCF | 50 - 200 | [3](4) |

| Fish | Multiple Species | BAF (median logBAF) | General PFAS data available, specific PFBS data limited | [5](6, 3) |

| Benthic Invertebrates | Lumbriculus variegatus | BAF | Significantly higher than mussels and snails | [7](8) |

Toxicokinetics and Half-Life

Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a substance in an organism. The elimination half-life, the time it takes for the concentration of a substance to decrease by half, is a key parameter in assessing its potential for long-term accumulation and toxicity.

Table 3: Elimination Half-Life of PFBS in Various Species

| Species | Sex | Half-Life | Reference |

| Human | Male & Female | 44 days (average) | [9](10) |

| Rat | Male | 3.3 hours (average) | [11](12) |

| Rat | Female | 1.3 hours (average) | [11](12) |

Experimental Protocols

Standardized methodologies are crucial for generating reliable and comparable data on the bioaccumulation of chemicals. The following sections outline key experimental protocols used in the study of PFBS.

Fish Bioaccumulation Study (OECD 305)

The Organisation for Economic Co-operation and Development (OECD) Test Guideline 305 provides a framework for assessing the bioaccumulation of chemicals in fish through aqueous and dietary exposure.[13](14, 19, 24, 27, 30, 38, 39)

Key Methodological Steps:

-

Test Organism Selection: A suitable fish species is selected, with zebrafish (Danio rerio) being a common choice.[15](16)

-

Acclimation: Fish are acclimated to laboratory conditions.

-

Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of PFBS in the water or through their diet for a defined period (e.g., 28 days).[15](16) Water and fish tissue samples are collected at regular intervals.

-

Depuration (Elimination Phase): Fish are transferred to a PFBS-free environment and monitored for a further period. Tissue samples are collected to determine the rate of elimination.[15](16)

-

Chemical Analysis: PFBS concentrations in water and tissue samples are quantified using analytical techniques such as LC-MS/MS.

-

Data Analysis: The uptake and depuration data are used to calculate the BCF or BAF, as well as uptake and elimination rate constants.

Analytical Quantification (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of PFBS in environmental and biological matrices due to its high sensitivity and selectivity.[17](18)

General Protocol for Fish Tissue Analysis:

-

Sample Homogenization: Fish tissue is homogenized to ensure a representative sample.

-

Extraction: PFBS is extracted from the tissue matrix using an organic solvent, often with the aid of techniques like sonication or supercritical fluid extraction.[1](19)

-

Cleanup: The extract is purified to remove interfering substances using methods such as solid-phase extraction (SPE).

-

Instrumental Analysis: The cleaned extract is injected into an LC-MS/MS system.

-

Liquid Chromatography: PFBS is separated from other components in the sample on a chromatographic column.

-

Mass Spectrometry: PFBS is ionized (typically using electrospray ionization in negative mode) and detected based on its specific mass-to-charge ratio and fragmentation pattern.

-

-

Quantification: The concentration of PFBS is determined by comparing its response to that of a known concentration of an isotopically labeled internal standard.

Molecular Mechanisms of Action

Recent research has begun to elucidate the molecular signaling pathways that are perturbed by PFBS exposure. Understanding these pathways is critical for assessing the potential toxicological effects of PFBS and for the development of targeted therapeutic interventions.

MEK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in the regulation of cell proliferation, differentiation, and survival. Studies have shown that PFBS can activate the MEK/ERK pathway.[13](20)

HIF-1α Signaling Pathway

Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). It regulates genes involved in angiogenesis, glucose metabolism, and cell survival. Research indicates that PFBS exposure can lead to the activation of the HIF-1α pathway in human trophoblast cells.[21](22, 41)

PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in lipid metabolism and adipogenesis. Some studies suggest that PFBS can interact with and modulate the activity of PPARγ, potentially leading to disruptions in lipid homeostasis.[23](24, 20, 21, 29)

Conclusion and Future Directions

PFBS, while a shorter-chain PFAS, demonstrates significant environmental persistence and a potential for bioaccumulation in aquatic ecosystems. Its ability to interact with key cellular signaling pathways highlights the need for a thorough understanding of its toxicological profile. This guide provides a consolidated resource of the current scientific knowledge, emphasizing quantitative data and experimental methodologies.

Future research should focus on:

-

Expanding the database of PFBS-specific BCF and BAF values across a wider range of species and trophic levels.

-

Further elucidating the detailed molecular mechanisms of PFBS toxicity, including the identification of specific protein targets and downstream effects.

-

Investigating the potential for trophic transfer and biomagnification of PFBS in aquatic and terrestrial food webs.

-

Developing and validating predictive models for PFBS bioaccumulation to aid in environmental risk assessment.

A comprehensive understanding of the environmental behavior and toxicological effects of PFBS is essential for informed regulatory decision-making and the protection of ecosystem and human health.

References

- 1. an.shimadzu.com [an.shimadzu.com]

- 2. Google Cloud Platform [accounts.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Google Cloud Platform [accounts.google.com]

- 5. pfascentral.org [pfascentral.org]

- 6. Google Cloud Platform [accounts.google.com]

- 7. impact.ornl.gov [impact.ornl.gov]

- 8. Google Cloud Platform [accounts.google.com]

- 9. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Google Cloud Platform [accounts.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Google Cloud Platform [accounts.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Google Cloud Platform [accounts.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Google Cloud Platform [accounts.google.com]

- 17. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Google Cloud Platform [accounts.google.com]

- 19. Google Cloud Platform [accounts.google.com]

- 20. Google Cloud Platform [accounts.google.com]

- 21. The Role of Hypoxia-Inducible Factor 1α in the Regulation of Human Meibomian Gland Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Google Cloud Platform [accounts.google.com]

- 23. Binding of Per- and Polyfluoro-alkyl Substances to Peroxisome Proliferator-Activated Receptor Gamma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Google Cloud Platform [accounts.google.com]

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Perfluorobutanesulfonate (PFBS)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluorobutanesulfonate (PFBS), a short-chain per- and polyfluoroalkyl substance (PFAS), has emerged as a ubiquitous environmental contaminant, necessitating a thorough understanding of its fate and transformation. This technical guide provides a comprehensive overview of the current scientific knowledge on PFBS degradation pathways, the resulting byproducts, and the experimental methodologies employed in their investigation. While PFBS exhibits high resistance to natural biodegradation processes, various abiotic advanced oxidation and reduction processes have demonstrated efficacy in its degradation. This document details the mechanisms of these processes, including electrical discharge plasma, electrochemical oxidation, sonochemical degradation, and photolysis, and presents a catalog of identified degradation byproducts. All quantitative data from cited studies are summarized in comparative tables, and detailed experimental protocols are provided to facilitate the replication and advancement of research in this critical area. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the Graphviz DOT language.

Introduction

Perfluorobutanesulfonate (PFBS) is a synthetic surfactant and replacement for the longer-chain perfluorooctanesulfonate (PFOS). Its widespread use in various industrial and consumer products has led to its persistence and accumulation in the environment.[1] The unique strength of the carbon-fluorine bond imparts high chemical and thermal stability to PFBS, making it resistant to conventional degradation methods.[2] This guide delves into the advanced techniques being explored for the effective degradation of PFBS, with a focus on the chemical transformations and the identification of resulting byproducts.

PFBS Degradation Pathways

The degradation of PFBS is primarily achieved through advanced abiotic processes that generate highly reactive species capable of breaking the robust C-F and C-S bonds. Biotic degradation pathways, on the other hand, have been found to be largely ineffective.

Abiotic Degradation

Advanced oxidation and reduction processes (AOPs/ARPs) are the most promising methods for PFBS degradation.[3] These technologies utilize energy sources such as electricity, sound waves, or light to generate reactive species like solvated electrons (e⁻aq) and hydroxyl radicals (•OH).[4]

2.1.1 Electrical Discharge Plasma

Electrical discharge plasma technology creates a highly reactive environment at the gas-liquid interface.[5] In this process, PFBS molecules are brought to the plasma-liquid interface, often facilitated by surfactants, where they are attacked by solvated electrons and hydroxyl radicals.[6][7] This leads to the cleavage of the C-S bond (desulfonation) and subsequent breakdown of the perfluorinated carbon chain.[4][8]

The degradation of PFBS via plasma treatment results in a variety of byproducts, including:

-

Shorter-chain perfluorocarboxylic acids (PFCAs): Such as perfluorobutanoic acid (PFBA) and trifluoroacetic acid (TFA).[8][9]

-

Products from H/F and OH/F exchange reactions. [5]

-

Fluorinated ketones and alcohols. [5]

-

Unsaturated fluorinated compounds. [5]

A proposed degradation pathway for PFBS in electrical discharge plasma is illustrated below.

Caption: PFBS Degradation Pathway in Electrical Discharge Plasma.

2.1.2 Electrochemical Oxidation

Electrochemical oxidation (EO) employs an anode with a high oxygen evolution potential, such as boron-doped diamond (BDD), to generate powerful oxidizing species, primarily hydroxyl radicals, or to facilitate direct electron transfer from the PFBS molecule.[10][11] This process leads to the sequential cleavage of C-C and C-S bonds, ultimately resulting in mineralization to fluoride ions, sulfate ions, and carbon dioxide.[12] A trace amount of trifluoroacetic acid (TFA) has also been reported as a byproduct.[12]

2.1.3 Sonochemical Degradation

Sonolysis utilizes high-frequency ultrasound to induce acoustic cavitation, the formation, growth, and collapse of microscopic bubbles in a liquid.[13] The extreme temperatures and pressures generated during cavitation lead to the pyrolytic degradation of PFBS at the bubble-liquid interface.[7] The degradation rate of PFBS via sonolysis is generally slower compared to its longer-chain counterparts due to its higher water solubility.[9]

2.1.4 Photolysis

Direct photolysis of PFBS can be achieved using high-energy ultraviolet (UV) light, particularly in the vacuum UV (VUV) range (e.g., 185 nm and 222 nm).[14][15] This process involves the absorption of photons by the PFBS molecule, leading to the excitation and subsequent cleavage of chemical bonds. The degradation efficiency can be enhanced by the addition of reagents like sulfite, which generate hydrated electrons upon UV irradiation.[16] Shorter-chain PFCAs are common byproducts of PFBS photolysis.[14]

Biotic Degradation

Studies on the microbial degradation of PFBS have consistently shown that it is highly resistant to both aerobic and anaerobic biodegradation.[17] Even after prolonged incubation periods with microbial consortia from wastewater sludge, no significant degradation has been observed.[10][12] This resistance is attributed to the high stability of the C-F bond, which microbial enzymes are generally unable to cleave.

Quantitative Data on PFBS Degradation

The following tables summarize the quantitative data on PFBS degradation efficiency and byproduct formation from various studies.

Table 1: Degradation Efficiency of PFBS by Different Abiotic Methods

| Degradation Method | Initial PFBS Conc. | Treatment Time | Degradation Efficiency (%) | Defluorination (%) | Reference |

| Electrical Discharge Plasma (with CTAB) | 10 mg/L | 1 hour | ~67% of concentrate | 43% | [7] |

| Electrochemical Oxidation (BDD anode) | Not specified | Not specified | Zeroth-order kinetics | - | [10] |

| Sonolysis (500 kHz) | 300 nM | 180 min | Slower than C8 analogs | - | [10] |

| VUV/Sulfite/Iodide Photolysis | 10 mg/L | Not specified | Rate: 3.5818 µg h⁻¹ | - | [16] |

| Direct Photolysis (222 nm) | Not specified | 4 hours | Up to 81% | Up to 31% | [14] |

Table 2: Identified Byproducts of PFBS Degradation

| Degradation Method | Identified Byproducts | Reference |

| Electrical Discharge Plasma | PFBA, TFA, H/F and OH/F exchange products, fluorinated ketones, fluorinated alcohols, unsaturated fluorinated compounds | [5][9] |

| Electrochemical Oxidation | CO₂, SO₄²⁻, F⁻, Trifluoroacetic acid (TFA) | [12] |

| Sonochemical Degradation | Shorter-chain PFCAs and PFSAs (from PFOS degradation) | [1] |

| Photolysis | Shorter-chain PFCAs | [14] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Electrical Discharge Plasma Degradation

Objective: To degrade PFBS in an aqueous solution using a gas-phase electrical discharge plasma reactor.

Materials and Apparatus:

-

Point-to-ring plasma reactor

-

High-voltage power supply

-

Argon gas supply

-

PFBS stock solution

-

Cetyltrimethylammonium bromide (CTAB) surfactant

-

Analytical instruments (LC-MS/MS, IC, GC-MS)

Procedure:

-

Prepare a PFBS solution of the desired concentration in deionized water.

-

Set up the plasma reactor with a point high-voltage electrode and a ring ground electrode.

-

Add the PFBS solution to the reactor.

-

If using a surfactant, add the appropriate concentration of CTAB to the solution.

-

Purge the system with argon gas.

-

Apply a high voltage to generate the plasma at the gas-liquid interface.

-

Collect samples at predetermined time intervals for analysis.

-

Analyze the samples for the remaining PFBS concentration and the presence of degradation byproducts using LC-MS/MS, IC (for fluoride and sulfate), and GC-MS (for volatile byproducts).[6][18]

Caption: Experimental Workflow for Plasma Degradation of PFBS.

Electrochemical Oxidation

Objective: To degrade PFBS using an electrochemical cell with a BDD anode.

Materials and Apparatus:

-

Electrochemical cell

-

Boron-doped diamond (BDD) anode and a suitable cathode (e.g., stainless steel)

-

DC power supply

-

PFBS stock solution

-

Supporting electrolyte (e.g., Na₂SO₄)

-

Analytical instruments (LC-MS/MS, IC)

Procedure:

-

Prepare a PFBS solution containing a supporting electrolyte.

-

Assemble the electrochemical cell with the BDD anode and cathode.

-

Fill the cell with the PFBS solution.

-

Apply a constant current density using the DC power supply.

-

Collect aliquots of the solution at different time points.

-

Analyze the samples for PFBS concentration and byproduct formation using LC-MS/MS and IC.[3][19]

Analytical Methods

4.3.1 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the primary technique for the quantification of PFBS and its non-volatile degradation byproducts.[16][18] Samples are typically prepared using solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences.[20] The separation is achieved on a C18 reversed-phase column, followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[20]

4.3.2 Ion Chromatography (IC)

IC is used to quantify the inorganic end-products of PFBS mineralization, namely fluoride (F⁻) and sulfate (SO₄²⁻) ions.[18] An anion-exchange column is used for separation, followed by suppressed conductivity detection.[13]

4.3.3 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed for the identification and quantification of volatile degradation byproducts.[18] Headspace sampling is often used to introduce the volatile compounds into the GC system. Separation is achieved on a suitable capillary column, and detection is performed by a mass spectrometer.[21]

Conclusion

The degradation of PFBS is a significant challenge due to its high chemical stability. While biotic degradation appears unviable, several abiotic advanced oxidation and reduction processes have shown promise in breaking down this persistent contaminant. Electrical discharge plasma, electrochemical oxidation, sonolysis, and photolysis can effectively degrade PFBS, primarily through the action of reactive species like solvated electrons and hydroxyl radicals. The degradation pathways lead to the formation of shorter-chain PFCAs and, ultimately, mineralization to inorganic ions. Further research is needed to optimize these technologies for large-scale water treatment and to fully elucidate the toxicological profiles of all degradation byproducts. The methodologies and data presented in this guide provide a foundation for researchers to build upon in the ongoing effort to address the environmental challenge of PFBS contamination.

References

- 1. researchers.mq.edu.au [researchers.mq.edu.au]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lornajane.net [lornajane.net]

- 6. Plasma-assisted degradation of a short-chain perfluoroalkyl substance (PFAS): Perfluorobutane sulfonate (PFBS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation of perfluorooctane sulfonate via in situ electro-generated ferrate and permanganate oxidants in NOM-rich source waters - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D1EW00399B [pubs.rsc.org]

- 8. sketchviz.com [sketchviz.com]

- 9. Degradation and Defluorination of Per- and Polyfluoroalkyl Substances by Direct Photolysis at 222 nm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Electrochemical degradation of per- and poly-fluoroalkyl substances in the presence of natural organic matter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrochemical oxidation of perfluorobutane sulfonate using boron-doped diamond film electrodes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 13. Simultaneous determination of fluoride, chloride, sulfate, phosphate, monofluorophosphate, glycerophosphate, sorbate, and saccharin in gargles by ion chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Photodegradation and photocatalysis of per- and polyfluoroalkyl substances (PFAS): A review of recent progress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 20. www2.gov.bc.ca [www2.gov.bc.ca]

- 21. [Simultaneous determination of 11 volatile perfluorinated compound precursors in textiles using gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Perfluorobutanesulfonic acid molecular structure and stability

An In-depth Technical Guide to the Molecular Structure and Stability of Perfluorobutanesulfonic Acid (PFBS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (PFBS), a member of the broad class of per- and polyfluoroalkyl substances (PFAS), is a synthetic chemical characterized by a fully fluorinated four-carbon chain linked to a sulfonic acid functional group.[1] Initially introduced as a replacement for longer-chain PFAS like perfluorooctanesulfonic acid (PFOS) due to its shorter biological half-life, PFBS has become a compound of significant interest in environmental science, toxicology, and drug development.[1][2] Its unique properties, conferred by the extreme strength of the carbon-fluorine (C-F) bond, result in exceptional stability. This guide provides a detailed examination of the molecular structure and stability of PFBS, summarizing key physicochemical data, outlining relevant experimental methodologies, and visualizing associated biological pathways.

Molecular Structure of this compound

The distinct chemical behavior of PFBS is a direct consequence of its molecular architecture. The structure consists of a saturated four-carbon (butyl) backbone where all hydrogen atoms have been substituted with fluorine atoms, attached to a hydrophilic sulfonic acid head group (-SO₃H).

Physicochemical Properties

A summary of the key physicochemical properties of PFBS is presented in Table 1. These properties are fundamental to understanding its environmental fate, transport, and biological interactions.

| Property | Value | Reference |

| Chemical Formula | C₄HF₉O₃S | [1][2] |

| Molecular Weight | 300.1 g/mol | [2] |

| Appearance | Colorless liquid or solid | [1] |

| Boiling Point | 210–212 °C | [1] |

| Water Solubility | 52.6 - 56.6 mg/L (for potassium salt) | [3] |

| pKa | < -1.85 | [4] |

Structural Characteristics

Perfluoroalkyl chains, unlike their hydrocarbon counterparts, often adopt a helical conformation rather than a simple zig-zag chain. This helical twist is a result of the steric repulsion between the larger fluorine atoms on the carbon backbone.

Below is a diagram representing the logical relationship between the fundamental atomic properties and the resulting molecular stability of PFBS.

Stability of this compound

The stability of PFBS is its defining feature, influencing its application, persistence, and toxicological profile.

Chemical Stability

PFBS is exceptionally resistant to abiotic degradation under typical environmental conditions, including hydrolysis, oxidation, and photolysis.[3] This inertness is attributed to the tightly held electrons in the strong C-F bonds, which shield the carbon backbone from chemical attack. Under environmental conditions, the sulfonic acid group, being very strong, exists predominantly in its anionic form, perfluorobutanesulfonate.

Thermal Stability

Perfluoroalkyl sulfonic acids (PFSAs) are known to be highly resistant to thermal degradation, generally requiring temperatures of 450°C or higher to decompose.[10] The thermal decomposition process typically proceeds through multi-step free-radical reactions.[11] Studies on PFAS-laden granular activated carbon (GAC) have shown that thermal treatment can be an effective destruction method, although the specific products of incomplete combustion can be a concern.[12]

Biological Persistence and Degradation

While chemically robust, PFBS exhibits a significantly shorter biological half-life in humans (approximately one month) compared to legacy compounds like PFOS (over 5 years).[1] This is a key toxicokinetic difference. However, its resistance to metabolic degradation means it is primarily eliminated from the body unchanged, mainly through urine.[2]

Experimental Protocols

Detailed, standardized protocols for the structural determination of PFBS are not commonly published. However, methodologies from studies focused on its analysis, degradation, and toxicokinetics provide insight into the techniques used by researchers.

Protocol for PFBS Quantification in Biological Matrices

This protocol is a generalized summary based on methods used for toxicokinetic studies, such as the analysis of PFBS in rat plasma, liver, and kidney.[13]

-

Sample Preparation :

-

Homogenize tissue samples (liver, kidney, brain) as required.

-

Perform protein precipitation on plasma or tissue homogenates by adding a suitable organic solvent (e.g., methanol or acetonitrile).

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the samples at high speed (e.g., 1750 x g for 10 minutes at 4°C) to pellet the precipitated proteins.[13]

-

Carefully collect the supernatant containing the PFBS analyte.

-

Prepare a series of calibration standards and quality control samples in the same biological matrix.

-

-

Instrumental Analysis (LC-MS/MS) :

-

Utilize a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[13]

-

Employ a suitable chromatography column, such as a C18 column, for separation.[13]

-

Use an isocratic or gradient mobile phase for elution. For PFBS, a mobile phase of 0.1% formic acid in acetonitrile and 1 mM aqueous ammonium acetate (85:15 v/v) has been reported.[13]

-

Operate the mass spectrometer in negative ion mode using an electrospray ionization (ESI) source.

-

Monitor for specific precursor-to-product ion transitions for PFBS and any internal standards to ensure specificity and accurate quantification.

-

The workflow for this analytical protocol is visualized below.

Protocol for Thermal Decomposition Studies

This protocol describes a generalized approach for studying the thermal decomposition of PFBS adsorbed onto a medium like Granular Activated Carbon (GAC), based on methodologies from environmental remediation research.[11][12]

-

Sample Preparation :

-

Prepare an aqueous solution of PFBS of known concentration.

-

Adsorb PFBS onto GAC by mixing the GAC with the PFBS solution for a sufficient time to reach equilibrium (e.g., 48 hours).

-

Separate the PFBS-laden GAC from the solution and dry it (e.g., freeze-drying).

-

-

Thermal Treatment :

-

Place a known mass of the PFBS-laden GAC into a reactor within a tube furnace.

-

Purge the system with an inert gas (e.g., nitrogen or argon) to ensure decomposition occurs in the absence of oxygen (pyrolysis).

-

Heat the sample to a series of target temperatures (e.g., 200°C to 700°C) at a controlled rate.

-

Hold the sample at each target temperature for a defined duration.

-

-

Analysis of Residues and Off-Gas :

-

After cooling, extract the treated GAC with a solvent (e.g., methanol) to determine the mass of any remaining PFBS via LC-MS/MS.

-

Capture the off-gas during the heating process using appropriate traps.

-

Analyze the trapped off-gas for degradation products, such as fluoride ions (using an ion-selective electrode or ion chromatography) and volatile organofluorine compounds (using techniques like GC-MS).

-

Biological Interactions and Signaling Pathways

While developed as a "safer" alternative to long-chain PFAS, PFBS is not biologically inert. Studies have indicated that PFAS can induce cellular stress and interfere with metabolic pathways. One proposed mechanism involves the activation of peroxisome proliferator-activated receptors (PPARs) and the subsequent generation of reactive oxygen species (ROS).[14][15]

Exposure to certain PFAS has been shown to activate PPARγ, a nuclear receptor that plays a key role in lipid metabolism and adipogenesis. This activation can lead to downstream effects, including an increase in mitochondrial activity and the production of ROS.[16] An overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress, which is implicated in a variety of toxicological endpoints, including apoptosis and inflammation.[14][17]

The diagram below illustrates a potential signaling pathway for PFAS-induced oxidative stress.

Conclusion

This compound is a molecule defined by the remarkable strength of its carbon-fluorine bonds, which grant it exceptional chemical and thermal stability. This stability, while beneficial for many industrial applications, also contributes to its environmental persistence. Its molecular structure, featuring a hydrophobic perfluorinated tail and a hydrophilic sulfonate head, dictates its behavior in both environmental and biological systems. While it has more favorable toxicokinetics than its long-chain predecessors, evidence suggests it is not biologically inert and can interfere with cellular signaling pathways, potentially leading to oxidative stress. A comprehensive understanding of its structure and stability is paramount for accurately assessing its risks and developing effective strategies for its detection, remediation, and regulation. Further research, particularly in obtaining precise experimental data on its crystal structure and thermal decomposition products, will be crucial for refining this understanding.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C4F9SO3H | CID 67815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. michigan.gov [michigan.gov]

- 6. Chemical bond angles and lengths | Research Starters | EBSCO Research [ebsco.com]

- 7. Quantum Calculations [cms.gutow.uwosh.edu]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PMC [pmc.ncbi.nlm.nih.gov]

- 12. s3.us-gov-west-1.amazonaws.com [s3.us-gov-west-1.amazonaws.com]

- 13. Toxicokinetics of perfluorobutane sulfonate (PFBS), perfluorohexane-1-sulphonic acid (PFHxS), and perfluorooctane sulfonic acid (PFOS) in male and female Hsd:Sprague Dawley SD rats after intravenous and gavage administration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Perfluorooctane sulfonate (PFOS) induces reactive oxygen species (ROS) production in human microvascular endothelial cells: role in endothelial permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A subcellular study on reactive oxygen species generation by PFAS in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Redirecting [linkinghub.elsevier.com]